1-Benzyl-2,5-diethylpiperazine
Overview
Description
1-Benzyl-2,5-diethylpiperazine is an organic compound with the molecular formula C15H24N2. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2,5-diethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
It is known that the compound’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and behavior .
Pharmacokinetics
As a synthetic substance, it is likely to be metabolized by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic and dopaminergic systems. By increasing serotonin concentrations, it can lead to heightened mood and increased sociability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can also influence how the compound is metabolized and its overall effects .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions at the benzylic position . These reactions can involve enzymes, proteins, and other biomolecules, leading to changes in the biochemical properties of the compound .
Molecular Mechanism
It is known that benzylic compounds can undergo reactions at the benzylic position . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-diethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,5-diethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-2,5-diethyl
Properties
IUPAC Name |
1-benzyl-2,5-diethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-14-12-17(15(4-2)10-16-14)11-13-8-6-5-7-9-13/h5-9,14-16H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTGPQVLSNVPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1CC2=CC=CC=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.